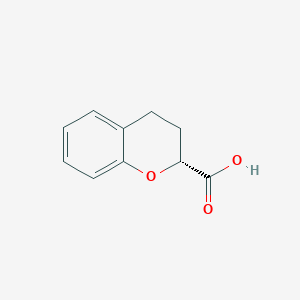

(R)-chroman-2-carboxylic acid

Descripción general

Descripción

®-Chroman-2-carboxylic acid is a chiral compound belonging to the class of chroman derivatives It features a chroman ring system with a carboxylic acid functional group at the second position

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of ®-chroman-2-carboxylic acid can be achieved through several methods. One common approach involves the asymmetric hydrogenation of chroman-2-carboxylic acid precursors using chiral catalysts. Another method includes the enantioselective reduction of chroman-2-carboxylic acid derivatives using chiral reducing agents .

Industrial Production Methods: Industrial production of ®-chroman-2-carboxylic acid typically involves large-scale asymmetric synthesis. This process often utilizes chiral catalysts and high-pressure hydrogenation techniques to ensure high enantiomeric purity and yield .

Análisis De Reacciones Químicas

Decarboxylation Reactions

Decarboxylation is a significant reaction pathway for (R)-chroman-2-carboxylic acid, leading to the formation of chroman derivatives. Recent studies have demonstrated a doubly decarboxylative Giese reaction , which allows for the synthesis of various substituted chromans under mild conditions. This reaction utilizes visible light and a photoredox catalyst, facilitating the generation of alkyl radicals that can react with electron-deficient olefins .

Key Findings:

-

The reaction proceeds through two independent decarboxylation processes.

-

It is applicable to other carboxylic acids, including coumarin-3-carboxylic acids.

-

Yields of target products can be optimized by adjusting solvent and catalyst conditions.

Aminocarbonylation Reactions

Aminocarbonylation of this compound has been explored using palladium catalysts. This method enables the formation of chromone-3-carboxamides and chroman-2,4-diones through a sequence involving aza-Michael addition followed by ring closure .

Reaction Mechanism:

-

Nucleophilic attack by amines on the carbonyl carbon.

-

Formation of an acylpalladium(II) intermediate.

-

Final reductive elimination leads to the formation of the desired products.

Yields:

The process can achieve isolated yields ranging from 40% to 92%, depending on the substrate and reaction conditions.

Fischer Esterification

This compound can undergo Fischer esterification when reacted with alcohols in the presence of an acid catalyst. This reaction is significant for creating esters, which are important intermediates in organic synthesis.

Mechanism Overview:

-

Protonation of the carbonyl oxygen activates it towards nucleophilic attack.

-

The alcohol attacks the carbonyl carbon, forming a tetrahedral intermediate.

-

Water is eliminated, resulting in ester formation.

This method is widely used for synthesizing esters from carboxylic acids and can be optimized by varying the alcohol and catalyst conditions .

Aplicaciones Científicas De Investigación

®-Chroman-2-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

Biology: The compound serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.

Medicine: Research has explored its potential as an anti-inflammatory and antioxidant agent.

Mecanismo De Acción

The mechanism of action of ®-chroman-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s carboxylic acid group can form hydrogen bonds with target proteins, influencing their activity. Additionally, the chroman ring system may interact with hydrophobic pockets in enzymes or receptors, modulating their function .

Comparación Con Compuestos Similares

(S)-Chroman-2-carboxylic acid: The enantiomer of ®-chroman-2-carboxylic acid, differing in its spatial configuration.

Chroman-4-carboxylic acid: A structural isomer with the carboxylic acid group at the fourth position.

Chromone derivatives: Compounds with a similar chroman ring system but different functional groups.

Uniqueness: ®-Chroman-2-carboxylic acid is unique due to its specific chiral configuration, which imparts distinct biological and chemical properties. Its enantiomeric purity is crucial for its effectiveness in various applications, particularly in medicinal chemistry .

Actividad Biológica

(R)-chroman-2-carboxylic acid, a chiral compound with the molecular formula C₁₀H₁₀O₃, is recognized for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This compound is structurally characterized by a benzopyran framework and a carboxylic acid functional group at the 2-position, which enhances its reactivity and solubility in polar solvents. This article delves into the biological activity of this compound, highlighting its pharmacological potential, synthesis, and related research findings.

Pharmacological Potential

-

Neuroprotective Properties :

This compound is considered a precursor for synthesizing chromone derivatives, which have shown promise as multitarget-directed ligands in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. These compounds may interact with multiple biological targets, potentially offering more effective therapeutic approaches than traditional single-target drugs. -

Anti-inflammatory and Antioxidant Activities :

Studies indicate that derivatives of this compound exhibit anti-inflammatory and antioxidant properties. These effects are attributed to the ability of these compounds to scavenge free radicals, which can contribute to cellular damage in various diseases. -

Cytotoxic Effects Against Cancer Cells :

Research has demonstrated that chromone derivatives related to this compound possess cytotoxic activity against various cancer cell lines. For instance, certain derivatives have shown selectivity in inducing apoptosis in leukemia and prostate cancer cells while sparing normal cells . The MTT assay results indicate significant cell death percentages in treated cancer cell lines compared to untreated controls. -

PPARα Agonism :

A structure-activity relationship (SAR) study revealed that chroman-2-carboxylic acids can act as selective PPARα agonists, which are beneficial in managing lipid levels and have hypolipidemic effects. Optimized compounds from this study showed robust cholesterol-lowering effects in animal models .

Synthesis of this compound

The synthesis of this compound typically involves several methodologies aimed at producing optically pure compounds. The following table summarizes some synthetic routes and their yields:

Case Study 1: Cytotoxicity Assessment

In a study evaluating the cytotoxic effects of synthesized chromone congeners on various cancer cell lines, it was found that specific compounds exhibited selective cytotoxicity against human breast cancer (MCF-7) and colon cancer (HCT-116) cells. The treatment led to increased mRNA levels of pro-apoptotic genes such as P53 and BAX while decreasing anti-apoptotic markers like Bcl-2 .

Case Study 2: Anti-inflammatory Activity

A series of novel chroman derivatives were designed to assess their anti-inflammatory activity by inhibiting TNF-a-induced ICAM-1 expression on human endothelial cells. The results indicated that structural modifications significantly influenced their inhibitory effectiveness, establishing a clear structure-activity relationship .

Propiedades

IUPAC Name |

(2R)-3,4-dihydro-2H-chromene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c11-10(12)9-6-5-7-3-1-2-4-8(7)13-9/h1-4,9H,5-6H2,(H,11,12)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFLFCQJQOIZMHF-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2OC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=CC=CC=C2O[C@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701308042 | |

| Record name | (R)-Chroman-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701308042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83780-47-6 | |

| Record name | (R)-Chroman-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83780-47-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R)-Chroman-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701308042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.